Butyl 3-(1,3-oxazolidin-3-yl)propanoate

Description

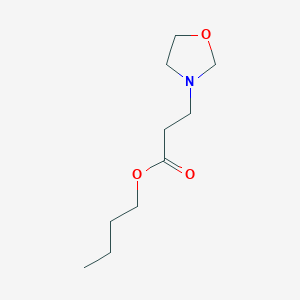

Butyl 3-(1,3-oxazolidin-3-yl)propanoate is an ester derivative characterized by a propanoate backbone substituted with a 1,3-oxazolidine heterocyclic ring at the 3-position. This compound combines the lipophilic butyl ester group with a polar oxazolidine moiety, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

92001-93-9 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

butyl 3-(1,3-oxazolidin-3-yl)propanoate |

InChI |

InChI=1S/C10H19NO3/c1-2-3-7-14-10(12)4-5-11-6-8-13-9-11/h2-9H2,1H3 |

InChI Key |

LYKCPLQPWJBJLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCN1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(1,3-oxazolidin-3-yl)propanoate typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring. The butyl ester group is introduced via esterification reactions. Common reagents used in these reactions include butanol, propanoic acid, and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(1,3-oxazolidin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Amines

Substitution: Various substituted oxazolidines

Scientific Research Applications

Butyl 3-(1,3-oxazolidin-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.

Industry: Utilized as an intermediate in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 3-(1,3-oxazolidin-3-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan formation. This disruption leads to the weakening of the cell wall and eventual cell death. The compound’s oxazolidine ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Butyl 3-(4-hydroxyphenyl)propanoate

- Structure : Features a 4-hydroxyphenyl group instead of oxazolidine.

- Synthesis: Produced via enzymatic esterification using freeze-dried Yarrowia lipolytica biomass, achieving 75–98% conversion rates for phenylpropanoic acid derivatives .

- Bioactivity: Exhibits antioxidant properties (IC₅₀ = 19 mg/mL, TEAC = 0.427) and antifungal activity, attributed to the phenolic hydroxyl group .

- Application: Potential as a food additive in lipid-rich matrices due to lipophilicity-enhanced antioxidant activity .

Ethyl 3-(methylthio)propanoate

Cyhalofop-butyl

3-(2-Methyl-1,3-benzothiazol-3-yl)propane-1-sulfonate

- Structure : Benzothiazole heterocycle replaces oxazolidine, with a sulfonate group.

Key Research Findings and Data

Antioxidant and Antifungal Activities

- Butyl 3-(4-hydroxyphenyl)propanoate: IC₅₀: 19 mg/mL (95 mM) TEAC: 0.427 (moderate antioxidant capacity) Antifungal activity: Superior to phenylacetic acid derivatives .

Volatile Compound Concentrations in Pineapple

- Ethyl 3-(methylthio)propanoate: Pulp: 91.21 µg·kg⁻¹ Core: 42.67 µg·kg⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.